molecular formula C23H26N2O3 B7702593 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide

Cat. No. B7702593
M. Wt: 378.5 g/mol
InChI Key: GYHFXXWIPMAQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as Pivaloyloxymethyl quinoline (PMQ), is a novel chemical compound that has recently gained attention in scientific research. PMQ belongs to the class of quinoline derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of PMQ is not fully understood. However, it has been suggested that PMQ exerts its therapeutic effects by inhibiting the activity of various enzymes such as acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. PMQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PMQ has been shown to exhibit antioxidant activity by reducing the level of reactive oxygen species and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been reported to reduce the level of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PMQ has also been shown to reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

PMQ has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also shown low toxicity in in vitro and in vivo studies. However, PMQ has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. PMQ also requires further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for PMQ research. Firstly, more studies are needed to determine its mechanism of action and therapeutic potential in various diseases. Secondly, PMQ's pharmacokinetics and pharmacodynamics need to be studied to determine its safety and efficacy in humans. Thirdly, PMQ's potential as a drug delivery system needs to be explored. Lastly, PMQ's potential as a diagnostic tool needs to be investigated.
Conclusion:
In conclusion, PMQ is a novel chemical compound that has shown promising results in various biological assays. It has potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. PMQ's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further studied to determine its therapeutic potential.

Synthesis Methods

PMQ can be synthesized by the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is then purified by column chromatography to obtain pure PMQ.

Scientific Research Applications

PMQ has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities in in vitro and in vivo studies. PMQ has also shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-6-7-16-13-17(21(26)24-20(16)12-15)14-25(22(27)23(2,3)4)18-8-10-19(28-5)11-9-18/h6-13H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHFXXWIPMAQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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